2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
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Overview
Description
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a synthetic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a hexahydroimidazo[1,5-a]pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multistep reactions One common approach is the condensation of 2,3-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic conditions to yield the hexahydroimidazo[1,5-a]pyrazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar heterocyclic core but different chemical properties.
Uniqueness
2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14Cl3N3O |
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Molecular Weight |
322.6 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C12H13Cl2N3O.ClH/c13-9-2-1-3-10(11(9)14)17-7-8-6-15-4-5-16(8)12(17)18;/h1-3,8,15H,4-7H2;1H |
InChI Key |
ZZUDCUBGXBURRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=C(C(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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